Methyl 3-iodobenzo[b]thiophene-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives can be achieved through various methods. For instance, the Gewald reaction is a key synthetic route for producing alkyl 2-aminobenzo[b]thiophene-3-carboxylates, as described in the papers . This involves a three-component condensation reaction between a ketone, a cyanoacetate, and sulfur. Another method involves the palladium-catalyzed cross-coupling and subsequent reductive cyclization to produce methylated thieno[2,3-a] and [3,2-b]carbazoles . Additionally, the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate with benzoyl acetonitrile leads to the formation of various fused thiophene derivatives .
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives has been characterized using various spectroscopic techniques. For example, the structural and conformational properties of certain thioureas were determined by X-ray single crystal diffraction . The comparison of X-ray structures of 2- and 3-methylbenzo[b]thiophene 1,1-dioxides revealed that while the bond lengths and angles do not show significant differences, the intermolecular arrangements vary greatly .
Chemical Reactions Analysis
Benzo[b]thiophene derivatives undergo a variety of chemical reactions. The reactivity of these compounds can lead to the formation of different hydrogen bonds, impacting their vibrational spectra as observed in FT-IR . The bromination reaction of 5-diarylamino-2-methylbenzo[b]thiophene showed "abnormal" selectivity due to a special "non-planar" conjugated model, which influences the electron delocalization and reaction active energy .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure. For instance, the planarity of the molecules can affect their photodimerization behavior . The electronic structure, as determined by quantum chemical calculations, can predict the reactivity and selectivity of these compounds in various chemical reactions . The solubility, melting points, and other physical properties are typically characterized through elemental analysis, spectral analysis, and thermal analysis .
Scientific Research Applications
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Medicinal Chemistry
- Thiophene derivatives play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
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Industrial Chemistry and Material Science
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Fabrication of Organic Light-Emitting Diodes (OLEDs)
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Organic Field-Effect Transistors (OFETs)
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Synthesis of Multisubstituted Benzothiophenes
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Synthesis of Anticancer Agents
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Synthesis of Anti-Atherosclerotic Agents
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Metal Complexing Agents
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Development of Insecticides
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Organic Solar Cells
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Anti-Inflammatory Agents
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Thienannulation of Naphthalene-1,2-dione
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Generation of Rhodium Thiavinyl Carbene
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Proteomics Research
Safety And Hazards
properties
IUPAC Name |
methyl 3-iodo-1-benzothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IO2S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAZJXBGWCWHPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701259403 | |
Record name | Methyl 3-iodobenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701259403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-iodobenzo[b]thiophene-2-carboxylate | |
CAS RN |
683274-54-6 | |
Record name | Methyl 3-iodobenzo[b]thiophene-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=683274-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-iodobenzo[b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701259403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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